molecular formula C12H17NO B183147 N-(3-tert-butylphenyl)acetamide CAS No. 38382-35-3

N-(3-tert-butylphenyl)acetamide

Cat. No. B183147
CAS RN: 38382-35-3
M. Wt: 191.27 g/mol
InChI Key: RLXHLYLAHSJMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-tert-butylphenyl)acetamide, commonly known as N-Tert-Butylacetamide (NTBA), is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents like ethanol, ether, and chloroform. NTBA is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical properties.

Mechanism Of Action

N-(3-tert-butylphenyl)acetamide acts as a weak base and can form hydrogen bonds with other molecules due to the presence of an amide group. It has been found to inhibit the activity of certain enzymes like acetylcholinesterase and butyrylcholinesterase. It can also modulate the activity of certain receptors like the GABA-A receptor and the NMDA receptor.

Biochemical And Physiological Effects

N-(3-tert-butylphenyl)acetamide has been found to exhibit various biochemical and physiological effects in different studies. It has been found to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been found to have neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(3-tert-butylphenyl)acetamide is its ability to modulate the activity of certain receptors and enzymes, which makes it a valuable tool for drug discovery. However, one of the limitations of N-(3-tert-butylphenyl)acetamide is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of N-(3-tert-butylphenyl)acetamide in scientific research. One of the areas of interest is the development of new drugs for the treatment of neurological disorders like Alzheimer's disease and epilepsy. N-(3-tert-butylphenyl)acetamide has also been found to have potential as a biomarker for certain diseases like liver cancer and pancreatic cancer, which could lead to the development of new diagnostic tools. Additionally, the use of N-(3-tert-butylphenyl)acetamide as a tool for studying the structure and function of certain receptors and enzymes could lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of N-(3-tert-butylphenyl)acetamide can be done by the reaction of 3-tert-butylphenylamine with acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction takes place at a temperature of 60-70°C, and the product is obtained after purification by recrystallization.

Scientific Research Applications

N-(3-tert-butylphenyl)acetamide has been used in various scientific research applications due to its unique chemical properties. It has been used as a reagent in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.

properties

CAS RN

38382-35-3

Product Name

N-(3-tert-butylphenyl)acetamide

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(3-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H17NO/c1-9(14)13-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14)

InChI Key

RLXHLYLAHSJMNB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

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